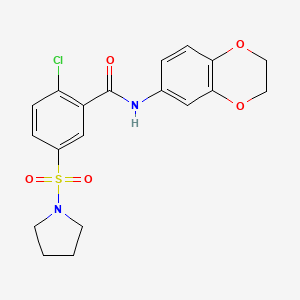

2-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-(1-pyrrolidinylsulfonyl)benzamide

Vue d'ensemble

Description

The study and synthesis of benzamide derivatives have been a significant area of interest in medicinal chemistry due to their diverse pharmacological properties. While the specific compound "2-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-(1-pyrrolidinylsulfonyl)benzamide" does not directly appear in the literature, related compounds have been synthesized and analyzed for various biological activities, including anticancer, neuroleptic, and enzymatic inhibition properties.

Synthesis Analysis

Synthesis methods for benzamide derivatives often involve the reaction of appropriate amine and acid chloride components under basic conditions. For example, Kumar et al. (2003) synthesized a range of benzodioxin-related compounds demonstrating the flexibility and adaptability of synthetic routes for creating complex benzamide structures with potential biological activities (Kumar & Lown, 2003).

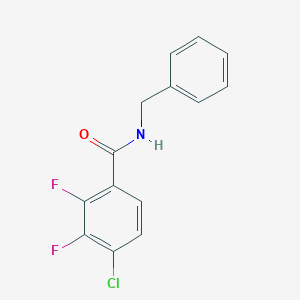

Molecular Structure Analysis

The molecular structure of benzamide derivatives is crucial for their biological activity. X-ray crystallography and NMR spectroscopy are common techniques used for structure elucidation. For instance, Zheng et al. (2018) provided detailed structural analysis of a benzamide derivative, highlighting the importance of intermolecular interactions and the impact of substituents on the compound's properties (Zheng et al., 2018).

Chemical Reactions and Properties

Benzamide derivatives undergo various chemical reactions, including oxidation, reduction, and nucleophilic substitution, which can significantly alter their pharmacological profile. The specific functionalities present in the benzamide structure, such as sulfonyl or chloro groups, play a critical role in these reactions.

Physical Properties Analysis

The physical properties of benzamide derivatives, including solubility, melting point, and crystalline form, are influenced by their molecular structure. Yanagi et al. (2000) discussed the crystalline forms of a specific benzamide compound, illustrating how polymorphism can affect drug properties (Yanagi et al., 2000).

Applications De Recherche Scientifique

Melanoma Cytotoxicity and Drug Delivery

One of the notable applications of benzamide derivatives, which could be related to the compound , is in the field of melanoma treatment. Benzamide derivatives have shown promise in targeting and treating melanotic melanoma. Specifically, alkylating benzamides conjugated with cytostatics have been synthesized and tested, revealing enhanced toxicity against melanoma cells compared to the parent compounds. This suggests their potential for targeted drug delivery in melanoma therapy, highlighting a pathway for selective in vivo delivery of cytostatics to melanoma cells for improved therapeutic efficacy (Wolf et al., 2004).

Antibacterial and Antifungal Activities

Another significant application is the synthesis of pyridine derivatives for antimicrobial studies. Through the formation of electrophilic complexes and subsequent condensation reactions, novel compounds have been synthesized and screened for their antibacterial and antifungal activities. This research opens up potential pathways for developing new antimicrobial agents using similar structural frameworks (Patel & Agravat, 2007).

Neuroleptic Activity

In the realm of neurology, benzamides have been explored for their potential neuroleptic activity. Studies involving the synthesis of benzamides and their effects on stereotyped behavior in rats suggest their applicability in treating psychotic disorders. The research indicates that certain benzamide derivatives could serve as potent drugs with minimal side effects for the treatment of psychosis, showcasing the versatility of benzamide structures in medicinal chemistry (Iwanami et al., 1981).

Anticancer and Antitumor Activities

Furthermore, benzamide derivatives have been identified for their potential anticancer and antitumor activities. The modification of the benzamide structure to include specific substituents has led to compounds exhibiting potent activities against various cancer cell lines, including breast cancer (MCF7). This suggests that modifications of the benzamide core, similar to those in the compound of interest, could yield promising candidates for cancer therapy (Ghorab & Al-Said, 2012).

Heterocyclic Synthesis and Herbicide Safening

Additionally, benzamide derivatives have been employed in the synthesis of heterocyclic compounds and explored for their use in agriculture as herbicide safeners. The synthesis and evaluation of such derivatives demonstrate their role in the development of novel herbicide safeners and fungicides, offering potential agricultural benefits (Zheng et al., 2018).

Propriétés

IUPAC Name |

2-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-pyrrolidin-1-ylsulfonylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19ClN2O5S/c20-16-5-4-14(28(24,25)22-7-1-2-8-22)12-15(16)19(23)21-13-3-6-17-18(11-13)27-10-9-26-17/h3-6,11-12H,1-2,7-10H2,(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWHVJPLPDVKFCZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)S(=O)(=O)C2=CC(=C(C=C2)Cl)C(=O)NC3=CC4=C(C=C3)OCCO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19ClN2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-(pyrrolidin-1-ylsulfonyl)benzamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

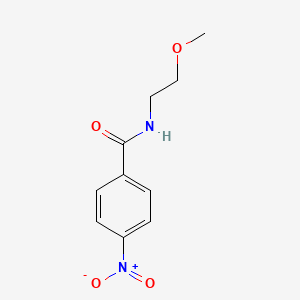

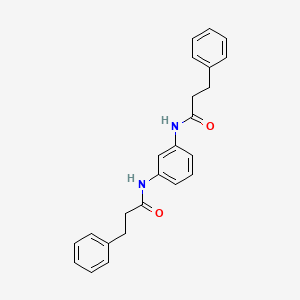

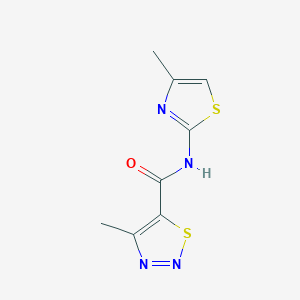

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl ({1-(3-methoxypropyl)-4-[(1-methyl-1H-pyrazol-4-yl)methylene]-5-oxo-4,5-dihydro-1H-imidazol-2-yl}thio)acetate](/img/structure/B4623559.png)

![3-allyl-N-[2-(dimethylamino)ethyl]-4-methoxybenzamide](/img/structure/B4623574.png)

![3-[2-(4-chloro-1H-pyrazol-1-yl)ethyl]-2-[(2,5-dimethylbenzyl)thio]-4(3H)-quinazolinone](/img/structure/B4623587.png)

![methyl 2-{[(2,4-dichlorophenoxy)acetyl]oxy}benzoate](/img/structure/B4623597.png)

![methyl 2-({[4-(5-chloro-2-methoxybenzyl)-1-piperazinyl]carbonyl}amino)-5-methyl-3-thiophenecarboxylate](/img/structure/B4623603.png)

![2-[(4-bromobenzyl)thio]-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B4623609.png)

![2-{5-[(2-chloro-5-methylphenoxy)methyl]-2-furyl}-7-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4623615.png)

![ethyl [(6-iodo-3-methyl-4-oxo-3,4-dihydro-2-quinazolinyl)thio]acetate](/img/structure/B4623640.png)

![4-ethoxy-N,3-dimethyl-N-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B4623643.png)

![diethyl 4-[4-(benzyloxy)-3-methoxyphenyl]-1-(4-methoxybenzyl)-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B4623646.png)